Cholecystokinin (10-20) Cholecystokinin (10-20)
Brand Name: Vulcanchem
CAS No.: 100900-23-0
VCID: VC20748846
InChI: InChI=1S/C54H90N16O18/c1-7-28(6)43(58)52(85)62-30(11-8-9-15-55)44(77)65-34(20-41(57)74)48(81)63-32(17-26(2)3)46(79)61-31(13-14-40(56)73)45(78)68-37(23-71)49(82)64-33(18-27(4)5)47(80)66-35(21-42(75)76)53(86)70-16-10-12-39(70)51(84)69-38(24-72)50(83)67-36(54(87)88)19-29-22-59-25-60-29/h22,25-28,30-39,43,71-72H,7-21,23-24,55,58H2,1-6H3,(H2,56,73)(H2,57,74)(H,59,60)(H,61,79)(H,62,85)(H,63,81)(H,64,82)(H,65,77)(H,66,80)(H,67,83)(H,68,78)(H,69,84)(H,75,76)(H,87,88)/t28-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N
Molecular Formula: C54H90N16O18
Molecular Weight: 1251.4 g/mol

Cholecystokinin (10-20)

CAS No.: 100900-23-0

Cat. No.: VC20748846

Molecular Formula: C54H90N16O18

Molecular Weight: 1251.4 g/mol

* For research use only. Not for human or veterinary use.

Cholecystokinin (10-20) - 100900-23-0

Specification

CAS No. 100900-23-0
Molecular Formula C54H90N16O18
Molecular Weight 1251.4 g/mol
IUPAC Name (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Standard InChI InChI=1S/C54H90N16O18/c1-7-28(6)43(58)52(85)62-30(11-8-9-15-55)44(77)65-34(20-41(57)74)48(81)63-32(17-26(2)3)46(79)61-31(13-14-40(56)73)45(78)68-37(23-71)49(82)64-33(18-27(4)5)47(80)66-35(21-42(75)76)53(86)70-16-10-12-39(70)51(84)69-38(24-72)50(83)67-36(54(87)88)19-29-22-59-25-60-29/h22,25-28,30-39,43,71-72H,7-21,23-24,55,58H2,1-6H3,(H2,56,73)(H2,57,74)(H,59,60)(H,61,79)(H,62,85)(H,63,81)(H,64,82)(H,65,77)(H,66,80)(H,67,83)(H,68,78)(H,69,84)(H,75,76)(H,87,88)/t28-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-/m0/s1
Standard InChI Key JBWFYIDIZXNRQD-CQVFSJASSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N
SMILES CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N
Canonical SMILES CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N

Introduction

Biological Functions and Mechanisms

CCK exerts effects via two receptor subtypes:

  • CCK-A Receptor: Primarily in the pancreas and gallbladder.

  • CCK-B Receptor: Found in the brain and stomach .

Key Actions:

  • Gallbladder Contraction: CCK-8 induces gallbladder emptying by activating CCK-A receptors .

  • Pancreatic Secretion: Stimulates enzyme release (e.g., lipase, amylase) via CCK-A receptors .

  • Satiety Signaling: CCK reduces food intake through vagal afferent pathways .

  • Neuronal Modulation: Acts as a neurotransmitter in the enteric and central nervous systems .

A. CCK-8 in Gastrointestinal Motility

  • CCK-8 (5–40 ng/kg) induces lower esophageal sphincter (LES) relaxation and longitudinal muscle contraction in humans, mimicking spontaneous transient LES relaxations .

  • Atropine blocks CCK-8-induced LES relaxation, implicating cholinergic pathways .

B. Receptor Antagonists in Cancer Research

  • Gastrin and CCK stimulate growth in SNU-308 (pancreatic) and SNU-478 (biliary) cancer cells via CCK-B receptors .

  • Antagonists (L-365,260 for CCK-B; L-364,718 for CCK-A) completely inhibit trophic effects .

C. Clinical Implications in Functional Dyspepsia

  • Intravenous CCK-8 (6 ng/kg/min) replicates upper abdominal pain and bloating in dyspepsia patients, reversible by loxiglumide (CCK-A antagonist) .

Table 1: CCK-8 Effects on Esophageal Motility

ParameterPhase 1 (Partial Relaxation)Phase 2 (Complete Relaxation)
Esophageal Shortening0.9 ± 0.4 cm1.9 ± 0.5 cm
Muscle Thickness Increase40 ± 14%100 ± 16%
LES RelaxationPartialComplete with crural inhibition

Table 2: Receptor Expression in Cancer Cells

Cell LineCCK-A Receptor mRNACCK-B Receptor mRNAHormonal Response
SNU-308HighHighGastrin-dependent
SNU-478ModerateHighCCK/gastrin-dependent

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